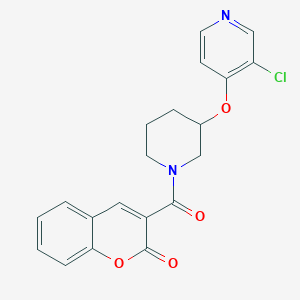

3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c21-16-11-22-8-7-18(16)26-14-5-3-9-23(12-14)19(24)15-10-13-4-1-2-6-17(13)27-20(15)25/h1-2,4,6-8,10-11,14H,3,5,9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYGUHPZVJRPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Synthesis of the Piperidine Intermediate: The piperidine ring can be constructed through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Attachment of the Chloropyridine Moiety: The chloropyridine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the chloropyridine.

Final Coupling: The final step involves coupling the piperidine intermediate with the chromenone core, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of scalable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

Substitution: The chloropyridine moiety can participate

Biological Activity

The compound 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. This specific compound features a coumarin backbone with a piperidine moiety linked to a chloropyridine unit, which may enhance its pharmacological potential.

Structural Characteristics

The structural complexity of this compound is significant for its biological activity. The presence of the chloropyridine and piperidine rings may contribute to unique interactions with biological targets compared to simpler coumarins.

| Property | Details |

|---|---|

| Molecular Formula | C21H19ClN2O5 |

| Molecular Weight | 414.84 g/mol |

| IUPAC Name | 3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one |

| CAS Number | 2034431-19-9 |

Biological Activities

Research indicates that coumarin derivatives exhibit a variety of biological activities. The specific activities associated with This compound include:

Antimicrobial Activity

Coumarins are recognized for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The incorporation of the chloropyridine moiety may enhance this activity by improving solubility and bioavailability.

Antioxidant Properties

Coumarins have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and various diseases.

Anticancer Potential

Some studies suggest that coumarin derivatives can exhibit anticancer activity. The structural components of This compound may interact with cancer cell signaling pathways, potentially inhibiting tumor growth.

Case Studies and Research Findings

- A study on similar coumarin derivatives indicated that compounds with piperidine substituents exhibited enhanced cytotoxicity against cancer cell lines, particularly MCF-7 and MDA-MB-231, suggesting a possible application in breast cancer treatment .

- Another investigation highlighted the dual inhibition of cholinesterases (ChEs) by certain coumarin derivatives, which could be beneficial in treating Alzheimer's disease . This mechanism may also apply to the compound due to its structural similarities.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Carbonyl Substituents

Compound 2 (3-[Piperidine-1-carbonyl]-2H-chromen-2-one):

- Key Differences : Lacks the 3-chloropyridinyloxy group present in the target compound.

- Computational Data :

- Crystallography: Crystallizes in monoclinic space group C2/c with non-classical hydrogen bonding .

Target Compound :

- This could enhance reactivity in biological systems.

Coumarin Derivatives with Heterocyclic Substituents

Triazole/Thiadiazole-Coumarin Hybrids (e.g., 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one):

- Biological Activity : Demonstrated cholinesterase inhibition (AChE and BChE), with IC₅₀ values comparable to reference drugs like donepezil .

- Structural Contrast : The triazole/thiadiazole rings directly attached to coumarin differ from the target compound’s pyridine-piperidine motif, which may alter binding affinity to enzyme active sites.

PC (3-[3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]-2H-chromen-2-one):

Halogenated Coumarin Derivatives

Fluorinated Chromenones (e.g., 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one):

- Properties : High melting points (303–306°C) and molecular weights (~536.4 g/mol), typical of halogenated aromatic systems .

- Contrast : The target compound’s single chlorine atom may offer a balance between lipophilicity and metabolic stability compared to heavily fluorinated analogues.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects: The 3-chloropyridinyloxy group in the target compound likely enhances electrophilicity compared to non-halogenated analogues, influencing interactions with biological targets .

- Synthetic Complexity : The piperidine-carbonyl linkage requires multi-step synthesis, similar to triazole-coumarin hybrids but more complex than simpler acetylated coumarins .

- Stability : High HOMO-LUMO gaps in piperidine-carbonyl coumarins suggest robust stability, advantageous for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.